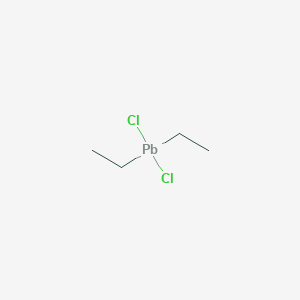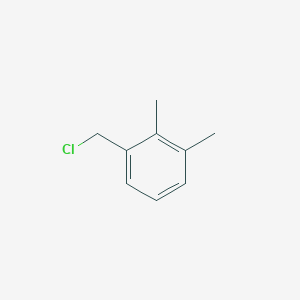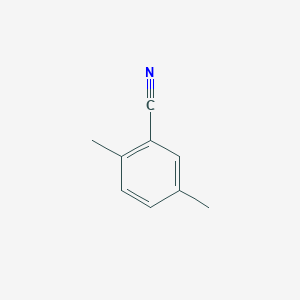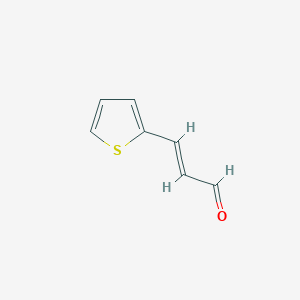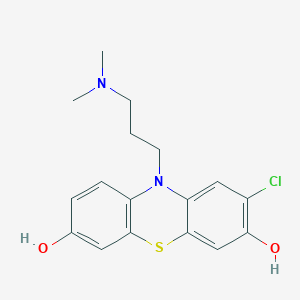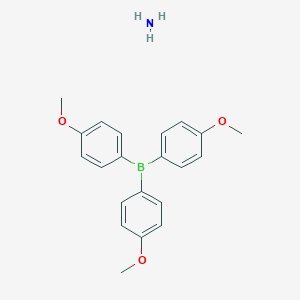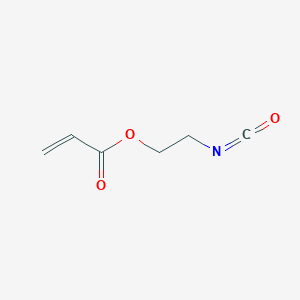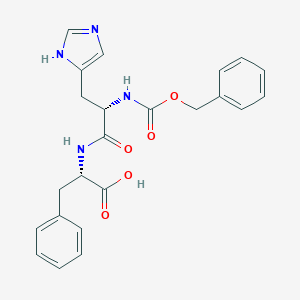
Z-His-Phe-OH
Overview
Description
Z-His-Phe-OH: , also known as N-[(phenylmethoxy)carbonyl]-L-histidyl-L-phenylalanine, is a dipeptide composed of histidine and phenylalanine. This compound is often used in biochemical research, particularly in the study of protein structure and function. Its molecular formula is C23H24N4O5, and it has a molecular weight of 436.46 g/mol .
Mechanism of Action
Target of Action
Z-His-Phe-OH, a synthetic peptide, primarily targets enzymes such as pepsin . Pepsin is a crucial enzyme involved in the breakdown of proteins into smaller peptides in the stomach. The interaction of this compound with pepsin plays a significant role in understanding the specificity and mechanism of pepsin action .
Mode of Action
The mode of action of this compound involves its interaction with pepsin. The compound’s structure, particularly the imidazolium group of a His residue, allows it to interact with pepsin . Pepsin shows a preference for hydrophobic L-amino acid residues in both the X- and Y- positions . When either Phe residue of Z-His-Phe-Phe-OMe is substituted by its D-enantiomer, the X-Y bond becomes resistant to pepsin action .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the ionization of prototrophic groups in both the enzyme and the substrate, influencing the kinetic parameters of pepsin activity . Additionally, the presence of organic solvents, even in relatively low concentration, can markedly inhibit pepsin action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-His-Phe-OH typically involves the protection of the amino groups of histidine and phenylalanine, followed by coupling these protected amino acids. One common method includes:
Protection of Histidine: The amino group of histidine is protected using a carbobenzoxy (Cbz) group.
Protection of Phenylalanine: Similarly, the amino group of phenylalanine is protected.
Coupling Reaction: The protected histidine and phenylalanine are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected histidine and phenylalanine are synthesized.
Automated Coupling: Automated peptide synthesizers are often used to couple the amino acids efficiently.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Z-His-Phe-OH can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives.
Scientific Research Applications
Z-His-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of peptide synthesis and structure.
Biology: Helps in understanding protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Z-His-OH: A simpler compound with only histidine.
Z-Phe-OH: Contains only phenylalanine.
Z-His-Phe-Phe-OEt: A tripeptide with an additional phenylalanine residue and an ethyl ester group.
Uniqueness
Z-His-Phe-OH is unique due to its combination of histidine and phenylalanine, which allows it to participate in both metal coordination and hydrophobic interactions. This dual functionality makes it particularly useful in studying complex biochemical processes.
Properties
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c28-21(26-20(22(29)30)11-16-7-3-1-4-8-16)19(12-18-13-24-15-25-18)27-23(31)32-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H,24,25)(H,26,28)(H,27,31)(H,29,30)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUKLOTWIPDCJZ-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


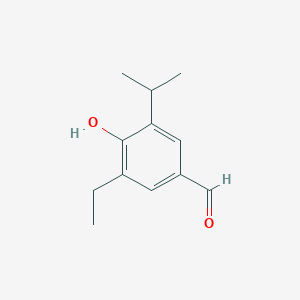
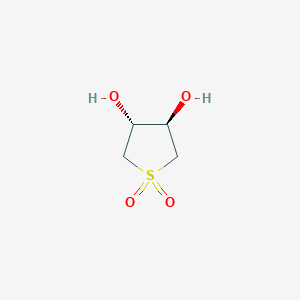
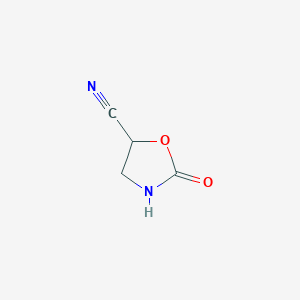
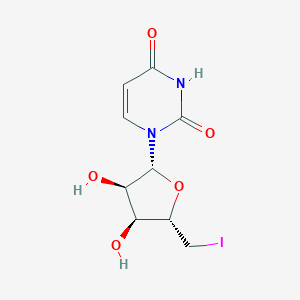
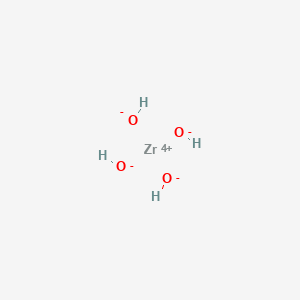
![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)

